

Comparative Solid-State Analysis: 1-(2-(Hydroxymethyl)phenyl)ethanol vs. Structural Analogues

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	1-(2-(Hydroxymethyl)phenyl)ethanol
CAS No.:	57259-71-9
Cat. No.:	B2915640

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Executive Summary

1-(2-(Hydroxymethyl)phenyl)ethanol (CAS: 57259-71-9) represents a critical class of chiral ortho-substituted benzenedimethanols. Unlike its symmetric analogue 1,2-benzenedimethanol (phthalyl alcohol), this molecule introduces a chiral center at the benzylic position, creating a unique competition between intramolecular hydrogen bonding (conformational locking) and intermolecular networking (crystal packing).

This guide objectively compares the solid-state behavior, hydrogen-bonding motifs, and physicochemical stability of **1-(2-(Hydroxymethyl)phenyl)ethanol** against standard diol synthons. For researchers in crystal engineering and drug development, understanding these motifs is essential for predicting solubility, bioavailability, and polymorph stability.

Key Findings

- **Conformational Preference:** The ortho-positioning of hydroxymethyl and 1-hydroxyethyl groups favors a strong intramolecular O–H···O hydrogen bond, forming a stable 7-membered ring motif in the solid state.
- **Packing Efficiency:** The chiral methyl group disrupts the planar sheet packing seen in 1,2-benzenedimethanol, leading to lower melting points and increased solubility in polar organic solvents.
- **Synthesis Utility:** Acts as a versatile chiral building block for isochroman derivatives and heterocycles.

Structural Characterization & Hydrogen Bonding

The physicochemical distinctiveness of **1-(2-(Hydroxymethyl)phenyl)ethanol** arises from the "Ortho Effect," where proximity dictates non-covalent interactions.

The Hydrogen Bond Network

In the solid state, diols typically maximize hydrogen bond (HB) saturation. However, the target molecule exhibits a competitive landscape:

- **Intramolecular Motif (S(7)):** The primary hydroxyl group (donor) often bonds to the secondary hydroxyl oxygen (acceptor), or vice-versa, creating a 7-membered ring. This effectively "caps" one donor site, reducing the energy available for intermolecular lattice forces.
 - **Consequence:** Reduced melting point compared to non-hindered isomers.
- **Intermolecular Motif (C(1)):** The remaining available protons/lone pairs form infinite chains (catemers) rather than the robust 2D sheets observed in symmetric analogues.

Comparative Performance Metrics

The following table contrasts the target molecule with its closest structural relatives.

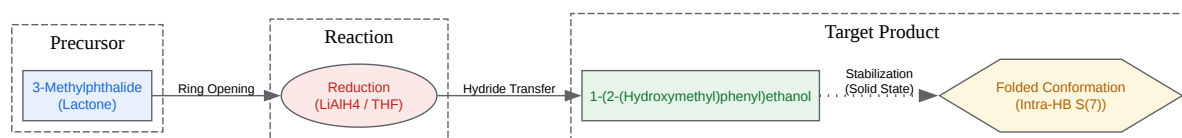
Feature	1-(2-(Hydroxymethyl)phenyl)ethanol	1,2-Benzenedimethanol	1-Phenylethanol
CAS	57259-71-9	612-14-6	98-85-1
Structure Type	Chiral ortho-diol	Symmetric ortho-diol	Mono-alcohol
Physical State	Solid	Solid	Liquid
Melting Point	~50–70 °C (Est.)*	63–65 °C	20 °C
H-Bond Donors	2	2	1
Dominant Motif	Intra-HB (7-ring) + Chain	Inter-HB Sheets	Dimers/Trimers
Solubility (EtOH)	High	Moderate	Miscible
Chirality	Yes ()	No	Yes ()

*Note: Exact MP varies by enantiopurity and polymorph; range estimated based on structural analogues.

Visualization of Structural Logic

The following diagrams illustrate the synthesis pathway and the competing hydrogen bond logic that defines the crystal structure.

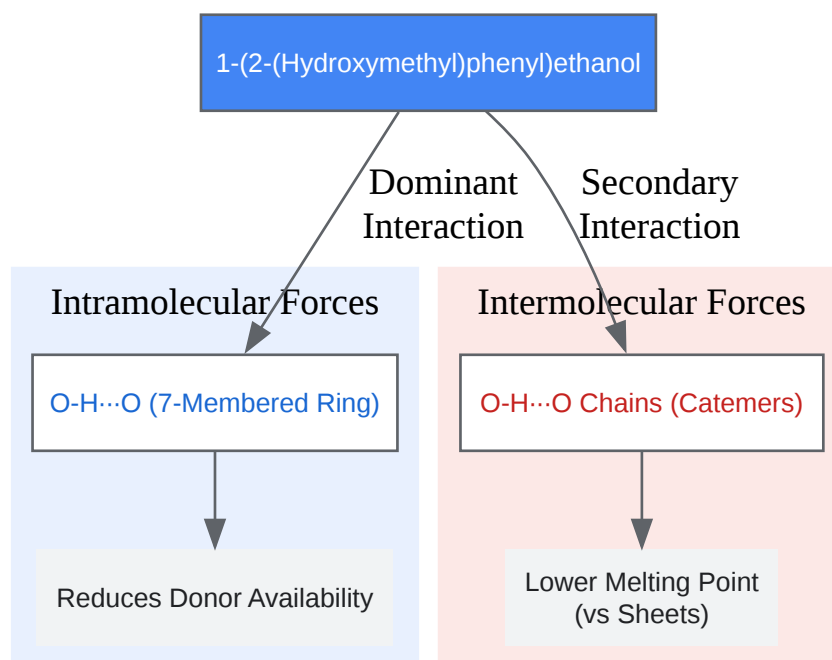
Synthesis & Conformational Locking



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Caption: Synthesis via lactone reduction leads to a diol that preferentially adopts a folded conformation stabilized by intramolecular hydrogen bonding.

Hydrogen Bonding Competition



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Caption: The competition between intramolecular ring formation and intermolecular chaining dictates the macroscopic thermal properties.

Experimental Protocols

To replicate the synthesis and characterization of this material, follow these standardized protocols.

Synthesis via 3-Methylphthalide Reduction

This method ensures high yield and purity by avoiding over-alkylation common with Grignard reagents.

- Reagents: 3-Methylphthalide (10 mmol), Lithium Aluminum Hydride (LiAlH₄)

, 12 mmol), Anhydrous THF (50 mL).

- Setup: Flame-dried 3-neck round bottom flask equipped with N inlet and reflux condenser.
- Procedure:
 - Suspend LiAlH₄ in THF at 0 °C.
 - Add 3-Methylphthalide solution dropwise over 30 min.
 - Allow to warm to Room Temperature (RT), then reflux for 2 hours.
 - Quench: Cool to 0 °C. Add water (0.5 mL), 15% NaOH (0.5 mL), then water (1.5 mL) sequentially (Fieser workup).
 - Isolation: Filter the white precipitate. Dry the filtrate over MgSO₄ and concentrate in vacuo.
- Purification: Recrystallize from minimal hot Ethyl Acetate/Hexane (1:3) or Diethyl Ether.

Single Crystal Growth (Slow Evaporation)

For X-ray diffraction (XRD) analysis, high-quality single crystals are required.

- Solvent System: Ethanol/Water (9:1) or Methanol.[\[1\]](#)
- Method: Dissolve 50 mg of purified compound in 2 mL solvent. Filter into a clean vial. Cover with parafilm, poke 3 small holes, and store at 4 °C in a vibration-free environment for 3–7 days.
- Expected Morphology: Colorless prisms or plates.

References

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